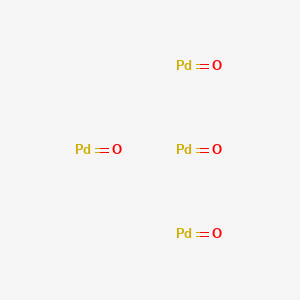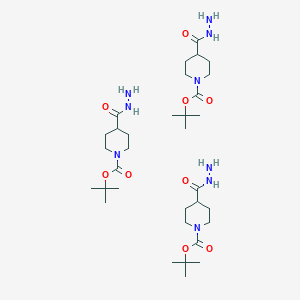
1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 4-hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 4-hydrazide is a chemical compound with the molecular formula C11H19NO4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is commonly used in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of 1,4-piperidinedicarboxylic acid with tert-butyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.
The hydrazide derivative can be obtained by reacting the tert-butyl ester with hydrazine hydrate under reflux conditions.
Industrial Production Methods:
Industrial production typically involves large-scale reactions using reactors equipped with efficient cooling and stirring systems to maintain optimal reaction conditions.
Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the piperidine ring, leading to the formation of different substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation products: Piperidine-4,4-dicarboxylic acid derivatives.
Reduction products: Piperidine-4-carboxylic acid derivatives.
Substitution products: Various substituted piperidines.
科学研究应用
1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 4-hydrazide is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting biochemical pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity.
Pathway Modulation: It may influence various cellular signaling pathways.
相似化合物的比较
Piperidine-4-carboxylic acid
Piperidine-4,4-dicarboxylic acid
Ethyl N-Boc-4-benzylpiperidine-4-carboxylate
Uniqueness:
The presence of the tert-butyl ester group in 1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 4-hydrazide provides unique chemical properties compared to its analogs, such as increased stability and reactivity.
This compound is a versatile and valuable tool in organic synthesis and research, with applications spanning multiple scientific disciplines. Its unique structure and reactivity make it an important compound in the field of chemistry and beyond.
属性
IUPAC Name |
tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H21N3O3/c3*1-11(2,3)17-10(16)14-6-4-8(5-7-14)9(15)13-12/h3*8H,4-7,12H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKWJYIUUCNELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NN.CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NN.CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H63N9O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B8066518.png)
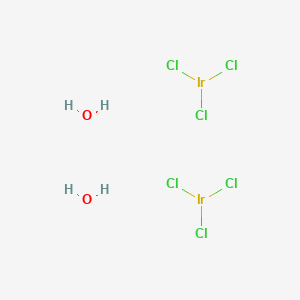
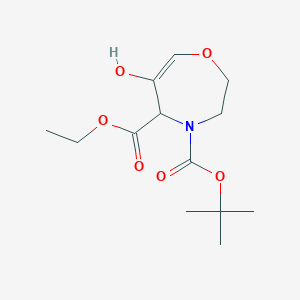
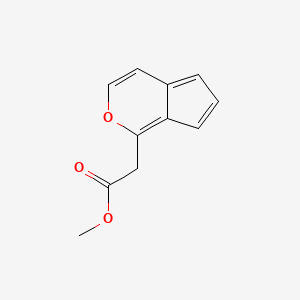
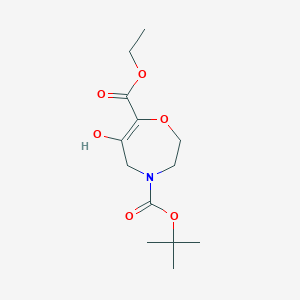
![Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester](/img/structure/B8066563.png)
![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B8066564.png)
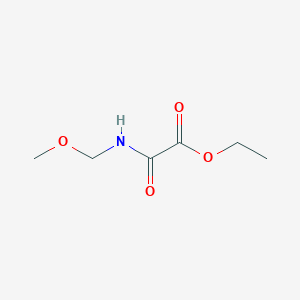
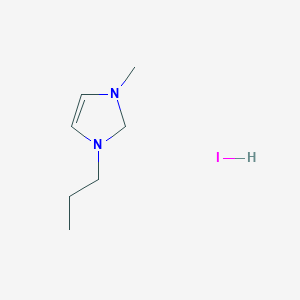
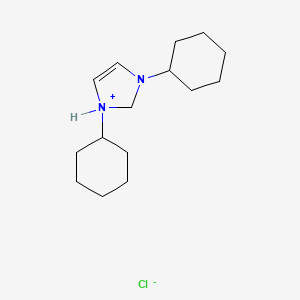
![[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester](/img/structure/B8066598.png)
![3-[(benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate](/img/structure/B8066605.png)
![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide](/img/structure/B8066606.png)
